Chromoionophore III

Description

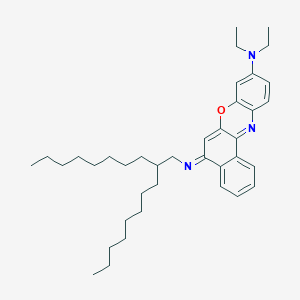

Structure

2D Structure

Properties

IUPAC Name |

N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVAQSQRYBGWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H55N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402894 | |

| Record name | Chromoionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149683-18-1 | |

| Record name | Chromoionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Ion Selective Optical Sensors Isos

Ion-selective optical sensors, or optodes, are devices that allow for the selective and often non-destructive analysis of specific ions. mdpi.comnih.gov These sensors typically consist of a hydrophobic polymer matrix, often plasticized poly(vinyl chloride) (PVC), which immobilizes several key components. mdpi.comnih.gov The fundamental working principle of many such sensors involves an ion-exchange mechanism between the sensor membrane (the optode) and the sample solution. mdpi.com

Significance of Chromoionophore Iii As a Ph Sensitive Optical Transducer

Chromoionophore III, also known by its ETH designation ETH 5350, is a prominent pH-sensitive dye utilized in the fabrication of optode membranes. vwr.comscientificlabs.co.uksigmaaldrich.com As a member of the Nile Blue family of dyes, it is characterized by its lipophilicity, which ensures its stable incorporation into the hydrophobic sensor membrane and minimizes leaching into aqueous samples. rsc.org

The key feature of this compound is its distinct color change upon protonation and deprotonation. rsc.org In its protonated state, the molecule is typically bluish, and as the pH of the surrounding microenvironment increases, it deprotonates to an orangish/brownish form. rsc.org This visible color transition allows for straightforward colorimetric analysis. rsc.org Furthermore, this compound is a ratiometric fluorescent dye, meaning its fluorescence spectrum displays two peaks corresponding to the protonated and deprotonated forms. vwr.comscientificlabs.co.uksigmaaldrich.com The ratio of the intensities of these two peaks changes predictably with pH, providing a quantitative and robust measurement that is less susceptible to fluctuations in dye concentration or light source intensity. vwr.comscientificlabs.co.uksigmaaldrich.com

With a pKa of approximately 12.0 (as determined in methanol), this compound is particularly well-suited for creating sensors that operate in specific pH ranges. rsc.org For instance, it has demonstrated excellent sensitivity and a suitable dynamic range for monitoring sweat pH, which typically falls between 4.5 and 7.5. rsc.org The choice of chromoionophore is critical in sensor design, as its pKa value dictates the operational range of the sensor. For example, in the development of histamine (B1213489) optical nanosensors, this compound was initially used, but was later replaced with Chromoionophore II, which has a lower pKa, to shift the sensor's response to lower histamine concentrations. mdpi.com

Historical Evolution and Current Research Trajectory of Chromoionophore Iii in Sensor Development

Fundamental Principles of Optical Signal Transduction via Chromoionophores

Optical signal transduction in sensors based on this compound is primarily governed by the modulation of its protonation state, which in turn is dictated by the selective recognition of a target analyte by an ionophore within a polymeric membrane. mdpi.comnih.govnsf.gov This process translates a chemical recognition event into a measurable optical signal, typically a change in absorbance or fluorescence. mdpi.comumich.edu

Protonation-Deprotonation Equilibrium and its Influence on Spectroscopic Properties

This compound, like other lipophilic pH indicators, is a weak base that can exist in either a protonated or a deprotonated form, each possessing distinct spectroscopic characteristics. acs.orgacs.org The equilibrium between these two states is the cornerstone of the signal generation mechanism. acs.org The protonated form (CH⁺) and the deprotonated form (C) exhibit different absorption and/or fluorescence spectra. umich.edu For instance, in the presence of low analyte concentrations, the chromoionophore is typically protonated, while an increase in the analyte concentration leads to its deprotonation, causing a corresponding change in the optical signal. nsf.gov

The degree of protonation (α) is a critical parameter that relates the observed optical signal to the analyte concentration. It is defined as the ratio of the concentration of the protonated chromoionophore to the total chromoionophore concentration. nih.gov This can be determined spectrophotometrically by measuring the absorbance or fluorescence intensity at a wavelength where the difference between the protonated and deprotonated forms is maximal. nih.gov

The pKₐ of the chromoionophore, which is the negative logarithm of its acid dissociation constant, is a crucial factor that influences the sensor's operating range. mdpi.com this compound has a reported pKₐ of 13.4. mdpi.com The choice of chromoionophore with a specific pKₐ is a key strategy for tuning the sensor's sensitivity to a desired analyte concentration range. mdpi.com For example, to detect lower concentrations of an analyte, a chromoionophore with a lower pKₐ might be selected. mdpi.com

Table 1: Spectroscopic Properties of this compound

| Form | Peak Absorbance Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Fluorescence Emission |

| Protonated (CH⁺) | ~650 | Data not available | High |

| Deprotonated (C) | ~536 | Data not available | Low |

Note: Specific molar absorptivity values and quantum yields are dependent on the specific membrane composition and solvent environment. Data compiled from various sources. umich.edunih.gov

Ion-Exchange Mechanisms within Polymeric Optode Membranes

The sensing mechanism in many this compound-based optical sensors relies on an ion-exchange process within a plasticized polymeric membrane, typically composed of poly(vinyl chloride) (PVC). nih.govrsc.org These membranes are designed to be water-immiscible and contain the chromoionophore, a selective ionophore, and lipophilic ionic sites (an ion-exchanger). nih.govrsc.org

M⁺(aq) + L(mem) + CH⁺(mem) ⇌ [ML]⁺(mem) + C(mem) + H⁺(aq)

This ion-exchange process directly links the concentration of the target analyte to the protonation state of the chromoionophore, and thus to the optical signal. nih.gov The selectivity of the sensor is primarily determined by the binding affinity of the ionophore for the target analyte over other interfering ions. nih.gov

Co-extraction Principles for Anion Sensing Modulated by this compound

For the detection of anions (X⁻), the sensing mechanism often involves a co-extraction process. nih.govchimia.ch In this scheme, the anion from the sample solution is extracted into the polymeric membrane along with a proton from the sample solution. chimia.ch This process is mediated by a neutral anion carrier (ionophore). nih.gov The extracted protons then protonate the chromoionophore, leading to a change in the optical signal. chimia.ch The equilibrium for this process can be described as:

X⁻(aq) + H⁺(aq) + C(mem) + I(mem) ⇌ IXH + C(mem)

where I represents the neutral ionophore. The response of such an anion-selective optode is dependent on the product of the activities of the anion and the proton in the sample solution. chimia.ch Therefore, by maintaining a constant pH in the sample solution, the optical response becomes directly proportional to the anion activity. chimia.ch The selectivity of these sensors is influenced by the lipophilicity of the anions, following the Hofmeister series. chimia.ch

Quantitative Modeling and Simulation of this compound Sensor Responses

To understand and predict the behavior of this compound-based optical sensors, quantitative models are employed. These models are based on thermodynamic and kinetic principles governing the interactions and transport of ions within the sensor system.

Thermodynamic Models for Ion Partitioning and Sensor Sensitivity

Thermodynamic models are essential for describing the equilibrium state of the sensor and for predicting its sensitivity and dynamic range. researchgate.netresearchgate.net These models are based on the principles of phase-distribution equilibrium. acs.org The response of an ion-selective optode is typically described by a sigmoidal function that relates the degree of protonation of the chromoionophore to the logarithm of the analyte activity. frontiersin.org

For cation-selective optodes based on ion-exchange, the theoretical response is given by an equation that incorporates the activities of the analyte and interfering ions in the sample, the total concentrations of the ionophore and chromoionophore in the membrane, and the formation constants of the ion-ionophore complexes. ethz.ch The sensitivity of the sensor is influenced by the concentration of the chromoionophore, ionophore, and any ionic additives within the membrane. researchgate.net Numerical simulations can be used to predict how changes in membrane composition will affect the response range and sensitivity. researchgate.net

For anion-selective optodes based on co-extraction, the theoretical model considers the co-extraction constant (Kcoex), which reflects the combined effect of the ionophore's binding affinity for the anion and the chromoionophore's proton-binding affinity. nih.gov The response curves can be fitted to theoretical equations to determine these constants. nih.gov

Table 2: Key Parameters in Thermodynamic Modeling of this compound-Based Sensors

| Parameter | Description | Significance |

| Kexch | Ion-exchange constant | Determines the overall equilibrium for cation sensing. |

| Kcoex | Co-extraction constant | Governs the equilibrium for anion sensing. |

| βIL | Complex formation constant | Quantifies the binding strength between the ionophore and the analyte ion. |

| Ka | Acid dissociation constant of the chromoionophore | Defines the pH-dependent behavior of the chromoionophore and influences the sensor's working range. mdpi.com |

| Ctot, Itot, Rtot | Total concentrations of chromoionophore, ionophore, and ionic sites | These parameters can be adjusted to tune the sensor's dynamic range and sensitivity. researchgate.net |

Kinetic Considerations in Response Dynamics and Reversibility

While thermodynamic models describe the equilibrium state, kinetic models are necessary to understand the dynamic aspects of the sensor response, such as the response time and reversibility. ethz.chresearchgate.net The response time of a bulk optode is typically governed by the diffusion of the analyte from the sample solution to the bulk of the polymeric membrane and the subsequent chemical reactions within the membrane. researchgate.net

Factors influencing the response kinetics include the thickness of the membrane, the diffusion coefficients of the species involved, and the rates of the ion-exchange or co-extraction reactions. acs.org For instance, sensors with faster response times can be achieved by using thinner membranes or by optimizing the membrane composition to facilitate faster mass transport. acs.org

Reversibility is another critical kinetic parameter, indicating the ability of the sensor to return to its baseline state when the analyte is removed. nih.gov For many this compound-based sensors, the ion-exchange and co-extraction processes are reversible, allowing for continuous monitoring of analyte concentrations. nih.gov However, in some cases, slow kinetics of decomplexation or irreversible reactions can lead to poor reversibility. rsc.org Kinetic models can help in identifying and mitigating such issues. chinesechemsoc.org

Computational Approaches for Optimizing this compound-Sensor Performance

The optimization of optical sensors incorporating this compound is a multifaceted process where computational methods play a crucial role in moving beyond laborious trial-and-error approaches. researchgate.net While direct computational modifications to the this compound molecule are not the primary focus, its performance is significantly enhanced by modeling and optimizing the entire sensor system. These computational strategies focus on the fundamental ion-exchange mechanism, the specific interactions of the sensor components, and the resulting optical signal. pnas.orgnih.gov The goal is to rationally design sensor compositions that yield the desired sensitivity, selectivity, and dynamic range. researchgate.net

At the heart of these sensors is a mechanism where a selective ionophore extracts the target analyte into a sensing membrane. To maintain charge neutrality, the chromoionophore (in this case, this compound) releases a proton, leading to a change in its protonation state and a corresponding shift in its optical properties, such as fluorescence or absorbance. pnas.orgmdpi.com Computational chemistry provides powerful tools to predict and refine this process at a molecular level.

Density Functional Theory (DFT) in Component Design and Interaction Analysis

Density Functional Theory (DFT) has emerged as a cornerstone for the computational design of sensor components that work in tandem with this compound. nih.govresearchgate.net Its application primarily focuses on the ionophore, which dictates the sensor's selectivity. By calculating the optimized geometry, binding energies, and electron density distributions, researchers can predict how strongly and selectively an ionophore will bind to a target analyte. nih.govnih.gov

For instance, in the development of a strontium ion nanosensor, DFT calculations were employed to investigate the binding mechanism between a specific Sr²⁺-ligand (ionophore) and Sr²⁺ ions. nih.gov The calculations confirmed a coordination interaction by showing an overlap between the Sr 3d orbital and the O 2p orbital of the ligand. nih.gov Similarly, for an ammonium (B1175870) sensor, DFT was used to calculate the optimal structure and stability of the ionophore-NH₄⁺ complex. nih.gov This predictive power allows for the in silico screening of potential ionophores before their synthesis, saving significant time and resources.

Commonly used DFT methods in sensor research include employing the Generalized Gradient Approximation (GGA) with formulations like the Perdew-Burke-Ernzerhof (PBE) functional and utilizing basis sets such as PAW potentials or the def2-SVP level of theory. nih.govnih.govmdpi.com

| Computational Method | Subject of Study | Key Findings / Purpose |

|---|---|---|

| Density Functional Theory (DFT) | Strontium Ion (Sr²⁺) - Ligand Binding | Investigated the binding mechanism and confirmed coordination interaction between the ionophore and the target ion. nih.gov |

| DFT at M06–2X/def2-SVP level | Ammonium (NH₄⁺) - Ionophore Complex | Calculated the computationally optimal structure of the complex and confirmed its stability, ensuring selective recognition. nih.gov |

| DFT | Lithium Ion (Li⁺) - Aza-crown Ionophore | Indicated the specific binding site of lithium on the ionophore and elucidated key design parameters for the sensor. researchgate.net |

| Quantum Chemical Simulations | Anthraquinone-based Ethers | Attributed electrochemical phenomena to the presence of specific chemical groups and their ability to form intramolecular hydrogen bonds. researchgate.net |

Tuning Sensor Range via pKa Prediction

The analytical performance of an optode based on a pH-sensitive chromoionophore is critically dependent on the chromoionophore's acid dissociation constant (pKa). The sensor's response range is intrinsically linked to the pKa, which must be matched to the expected local pH changes induced by the ion-exchange process. This compound has a relatively high pKa of 13.4. mdpi.com

Computational methods are instrumental in predicting the pKa of indicator dyes. mdpi.com This allows for the rational selection of a chromoionophore to tune the sensor's dynamic range for a specific application. A clear example of this optimization strategy was demonstrated in the development of histamine (B1213489) nanosensors. Initial tests using this compound resulted in a detection limit that was too high for physiological monitoring. mdpi.com To shift the sensor's response to lower histamine concentrations, researchers reformulated the sensor with Chromoionophore II, which has a significantly lower pKa of 10.2. This change, guided by the pKa values, successfully improved the sensor's dissociation constant (Kd) from 125 mM to 1.9 mM, making it more suitable for the intended application. mdpi.com

| Chromoionophore | pKa | Target Analyte | Outcome of Use in Sensor |

|---|---|---|---|

| This compound | 13.4 | Histamine | Resulted in a high dissociation constant (Kd = 125 mM), unsuitable for physiological monitoring. mdpi.com |

| Chromoionophore II | 10.2 | Histamine | Lowered the Kd to 1.9 mM, shifting the detection range to more physiologically relevant concentrations. mdpi.com |

System-Level Simulations for Holistic Optimization

Beyond the molecular level, computational programs can simulate the behavior of the entire sensor system. optica.org These simulations can model the complex interplay between the concentrations of the analyte, ionophore, and this compound within the polymer membrane. They can also account for the properties of the membrane itself, such as the plasticizer and polymer matrix, to predict the final optical output. optica.orgbgsu.edu

By simulating the complete sensor structure, researchers can optimize aspects like the thickness and composition of the sensing layer to maximize sensitivity and obtain a desired response curve. optica.org The strong agreement often found between the calculated and experimentally measured performance validates the predictive power of these simulation tools, solidifying their role in the efficient design of advanced optical sensors. optica.orgresearchgate.net

Fabrication and Design of Polymeric Sensing Membranes and Nanostructures

The versatility of this compound is demonstrated by its successful integration into diverse platforms, ranging from traditional polymeric membranes to advanced nanostructures and printable fabrics. The design of these platforms is tailored to optimize sensor performance for specific applications.

Preparation of Solvent Polymeric Optode Membranes (e.g., PVC-based)

Solvent polymeric optode membranes are a foundational technology for ion-selective sensing. These membranes typically consist of a polymer matrix, a plasticizer to ensure membrane fluidity, an ionophore for selective analyte recognition, and a chromoionophore to transduce the chemical interaction into an optical signal. frontiersin.org Poly(vinyl chloride) (PVC) is a commonly used polymer for these membranes. mit.edu

The fabrication process involves dissolving the components in a volatile solvent like tetrahydrofuran (B95107) (THF). mit.edu This "cocktail" is then cast onto a solid support, and the solvent is allowed to evaporate, leaving a thin, functional sensing film. nih.gov The plasticizer, such as bis(2-ethylhexyl) sebacate (B1225510) (DOS), acts as an organic solvent phase, enabling the mobility of the ionophore and chromoionophore within the membrane. frontiersin.orgmit.edu In many sensing schemes, the analyte ion is extracted from the sample into the membrane by the selective ionophore. To maintain charge neutrality within the membrane, the protonated this compound releases a proton, causing a change in its optical properties. mit.edugoogle.com

The precise ratio of components is critical for tuning the sensor's response. For instance, in the development of histamine nanosensors, an initial formulation included PVC, DOS, the ionophore nonactin, this compound, and a borate (B1201080) salt as an ionic additive. semanticscholar.org

Below is a table detailing a typical composition for a PVC-based optode membrane incorporating this compound.

| Component | Role | Example Material | Typical Amount (mg) |

| Polymer | Matrix Support | Poly(vinyl chloride) (PVC) | 20 |

| Plasticizer | Membrane Solvent/Fluidizer | Bis(2-ethylhexyl) sebacate (DOS) | 40 |

| Ionophore | Analyte Recognition | Nonactin (for NH₄⁺) | 1.5 |

| Chromoionophore | Signal Transducer | This compound (ETH 5350) | 0.1 |

| Ionic Additive | Ion-Exchanger | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate (KTFPB) | 0.05 |

| Data sourced from a formulation for histamine-sensitive nanosensors based on an optode membrane. semanticscholar.org |

Integration of this compound into Nanosensor Architectures (e.g., PEBBLEs, PS-g-PEO Nanospheres)

To enable intracellular measurements and enhance sensor performance, this compound has been integrated into various nanosensor architectures. These nano-optodes offer high surface-area-to-volume ratios and can be delivered into cells. nih.govnih.gov

PEBBLEs (Probes Encapsulated by Biologically Localized Embedding): These are spherical nanosensors developed for intracellular monitoring. nih.gov In one application, this compound (ETH 5350) was used in tandem with the optically silent Chloride Ionophore III (ETH 9033) to create chloride-sensitive PEBBLEs. nih.govsigmaaldrich.com The sensor functions by indirectly monitoring chloride activity; as the ionophore extracts chloride into the sensor's polymer matrix, protons are co-extracted to maintain charge neutrality. This compound reports this change in proton concentration, which correlates to the chloride level. nih.gov At a pH of 7.2, these PEBBLEs demonstrated a detection limit of 0.2 mM Cl⁻ and a linear dynamic range from 0.4 mM to 190 mM Cl⁻. nih.gov

PS-g-PEO Nanospheres: Polystyrene-graft-poly(ethylene oxide) (PS-g-PEO) nanospheres are another platform for creating nano-optodes. researchgate.netnih.gov These block copolymers can self-assemble into nanostructures suitable for sensing applications. rsc.org Nanospheres containing this compound have been shown to exhibit ratiometric pH responses. researchgate.netnih.gov A key advantage of this system is that the apparent acidity constant (pKa) of the chromoionophore can be finely tuned by adjusting the amount of plasticizer within the nanospheres. researchgate.net This allows for the optimization of the sensor's dynamic range for specific biological environments, such as endolysosomes. nih.gov

Digital Printing Techniques for Fabric-Based Optodes

A novel approach for fabricating sensors is the use of digital printing to create ion-selective optodes directly on fabrics, paving the way for wearable chemical sensors or "smart clothes". rsc.orgrsc.org This method replaces traditional dye inks with optode inks in standard inkjet printers. rsc.org

For fabric-based pH sensors, an optode ink was formulated by dissolving this compound in a solvent such as cyclohexanone. rsc.orgrsc.org This ink was then digitally printed onto sports fabrics like polyester-spandex blends (e.g., Nike Dri-FIT). rsc.orgrsc.org The resulting printed area functions as a reversible, colorimetric pH optode. As the pH of a sample (like sweat) increases, the this compound on the fabric is gradually deprotonated, causing a color change from blue to orange/brown. rsc.orgrsc.org The hydrophobic nature of the chromoionophore ensures strong adsorption to the fabric, allowing for reversible measurements. rsc.org These fabric-based optodes have a rapid response time, with 90% of the response occurring in under 2.5 minutes, and demonstrate excellent reversibility. rsc.orgrsc.org

Spectroscopic and Electrochemical Characterization Techniques

The performance of sensors based on this compound is quantified using a combination of spectroscopic and electrochemical methods. These techniques are essential for calibrating the sensors and understanding the fundamental properties of the chromoionophore within the sensing matrix.

Ratiometric Fluorescence and Absorbance Measurements for Quantification

This compound is a ratiometric indicator, meaning the ratio of its optical signal at two different wavelengths is used for quantification, rather than the intensity at a single wavelength. scientificlabs.co.uksigmaaldrich.com This approach provides a robust internal calibration that corrects for fluctuations in light source intensity, detector sensitivity, or the amount of indicator present.

The compound exhibits distinct absorbance and fluorescence spectra for its protonated and deprotonated forms. nih.govgoogle.com this compound has reported absorbance peaks around 500 nm and 650 nm, and fluorescence emission peaks near 570 nm and 670 nm. google.com As pH changes, the relative intensities of these peaks shift, and the ratio of the intensities at the two peaks can be directly correlated to the analyte concentration. scientificlabs.co.uksigmaaldrich.com

This ratiometric principle has been applied in various advanced sensing systems. In one example, 'Ratiometric Diffuse in vivo Flow Cytometry' (R-DiFC) was developed to quantify blood sodium levels using circulating microsensors. optica.orgoptica.org In these sensors, the red fluorescence of this compound (which decreases as sodium levels rise) is ratioed against the signal from a stable green reference fluorophore (Rhodamine 18). optica.org This ratiometric measurement was shown to vary significantly less with sensor depth in tissue compared to a single fluorescence signal, enabling more accurate in vivo quantification. optica.orgoptica.org

| Property | Protonated Form | Deprotonated Form |

| Absorbance Peak | ~650 nm | ~500 nm |

| Fluorescence Emission Peak | ~670 nm | ~570 nm |

| Spectral data for this compound. google.com |

Potentiometric Evaluation of this compound Basicity and Membrane Potentials

Potentiometry is a key electrochemical technique used to characterize the fundamental properties of ion-selective membranes and the embedded chromoionophores. It is particularly important for determining the basicity (pKa value) of this compound within the specific environment of the sensor membrane. dss.go.thacs.org The pKa value dictates the pH range over which the sensor will be most responsive.

The basicity of this compound has been determined in different media. In methanol, its pKa was found to be 12.0. rsc.orgrsc.org However, when incorporated into a plasticized PVC membrane, its apparent pKa can shift. Potentiometric measurements on membrane-based electrodes determined the pKa of this compound (ETH 5350) to be 13.2. dss.go.th This evaluation is often performed by measuring the potential of an ion-selective electrode containing the chromoionophore across a range of pH values and fitting the data to the Nicolsky-Eisenman equation. acs.org Understanding this effective basicity is crucial, as it influences the sensor's selectivity and dynamic range based on the competitive exchange between the target ion and protons at the membrane-sample interface. nih.govresearchgate.net

| Medium | pKa Value | Reference(s) |

| Methanol | 12.0 | rsc.orgrsc.org |

| Polymeric Membrane (PVC/o-NPOE) | 13.2 | dss.go.th |

| Basicity (pKa) of this compound in different environments. |

Chronoamperometric Determination of Diffusion Coefficients within Membranes

Chronoamperometry (CA) is an electrochemical technique utilized to determine the diffusion coefficients of mobile species, such as ionophores and their complexes, within ion-selective membranes. researchgate.netmemphis.edunih.gov The methodology involves applying a constant potential to the membrane and measuring the resulting current as a function of time. The diffusion coefficient has a significant impact on the sensor's lifetime, detection limit, and the rate of polarization and relaxation processes. nih.govpsu.edu Therefore, its accurate determination is crucial for the rational design of high-performance sensors. nih.gov

The principle relies on the fact that under an applied potential, ions are forced into the membrane, where they interact with the ionophore. researchgate.net The rate of this process is limited by the diffusion of the active components within the membrane matrix. A breakpoint in the chronoamperometric transient (a plot of current vs. t⁻¹/²) can be correlated with the concentration or the diffusion coefficient of the free ionophore. researchgate.net Chronoamperometric methods have been successfully validated against optical methods for determining the diffusion coefficients of chromoionophores in various membrane compositions, typically composed of poly(vinyl chloride) (PVC) and a plasticizer like bis(2-ethylhexyl) sebacate (DOS). nih.govpsu.edu

While specific diffusion coefficient data for this compound (ETH 5350) is not extensively published, studies have confirmed its stability under these experimental conditions, with its decomposition being hardly detectable. researchgate.netresearchgate.net The technique has been robustly applied to similar chromoionophores, providing insight into the expected magnitude and behavior. For instance, the diffusion coefficient for the related Chromoionophore I (ETH 5294) has been determined using these methods.

Table 1: Representative Diffusion Coefficients in PVC Membranes Determined by Electrochemical and Optical Methods

| Compound | Method | Diffusion Coefficient (cm²/s) | Membrane Composition | Source |

| Chromoionophore I (ETH 5294) | Merged Membrane (Optical) | (2.39 ± 0.07) × 10⁻⁸ | PVC/DOS | researchgate.net |

| Protonated Chromoionophore I (with TFPB) | Chronoamperometry | (1.19 ± 0.42) × 10⁻⁸ | PVC/DOS | researchgate.net |

| Protonated Chromoionophore I (with TNPDP) | Chronoamperometry | (1.8 ± 0.8) × 10⁻⁹ | PVC/DOS | researchgate.net |

This table presents data for a related compound to illustrate the results obtained from the described methodologies.

Thin-Film Spectrophotometry and Macrophotography for Spatially Resolved Analysis

The characterization of optical sensors based on this compound often involves analyzing their response as a thin film. Thin-film spectrophotometry provides quantitative data on the sensor's optical changes, while macrophotography allows for the visualization of these changes across the sensor surface, enabling spatially resolved analysis.

Thin-Film Spectrophotometry is used to measure the absorbance spectra of the sensor membrane. nih.gov For this compound, which operates based on a proton exchange mechanism, its color changes depending on its protonation state. A ratiometric method is often employed to accurately quantify the sensor response, which minimizes interference from fluctuations in light source intensity or film thickness. nih.gov This involves measuring the absorbance at two different wavelengths corresponding to the protonated and deprotonated forms of the chromoionophore. For films containing this compound (ETH 5350), the ratio of absorbance values at 648 nm and 512 nm has been used to calculate the fraction of the unprotonated chromoionophore. nih.gov These measurements are typically performed by placing the thin film, often coated on a glass slide, into a cuvette containing the sample solution within a spectrophotometer. nih.gov

Macrophotography is a photographic technique used to produce images of small subjects at a magnification of 1:1 or greater. lenzlimphotography.com In sensor analysis, it is coupled with digital color analysis to provide a spatially resolved map of the sensor's response. researchgate.net By capturing high-resolution images of the thin-film sensor as it is exposed to different analyte concentrations, it is possible to visualize the uniformity of the response and identify any potential inconsistencies or defects in the membrane. This is particularly useful for evaluating the spatial distribution of the chromoionophore and its response to ion gradients, providing insights that bulk spectrophotometric measurements cannot. researchgate.net The combination of these two techniques offers a comprehensive characterization of the optical and spatial properties of this compound-based thin-film sensors.

In Vitro and In Vivo Experimental Methodologies

In Vitro Characterization of Sensor Response and Selectivity

Before deployment in complex biological systems, sensors incorporating this compound must undergo rigorous in vitro characterization to determine their fundamental performance metrics, primarily their response range and selectivity.

The sensor's response is typically evaluated by generating a dose-response curve. This is achieved by exposing the sensor (in formats such as bulk optodes, thin films, or nanosensors) to a series of calibration solutions with varying concentrations of the target ion. nsf.govmdpi.com The resulting change in optical properties—either absorbance or fluorescence—is measured. For this compound, which is a pH-sensitive fluorophore, the mechanism involves an ionophore selectively binding the target cation, which causes the chromoionophore to deprotonate to maintain charge neutrality within the sensor core. acs.orgresearchgate.net This deprotonation leads to a quantifiable change in its fluorescence or absorbance spectrum. researchgate.net The data is often fitted to a logistic function to determine key parameters like the apparent dissociation constant (Kd) or pKa, which defines the concentration at which the sensor is most responsive. mdpi.com

Selectivity is a critical parameter that defines the sensor's ability to detect a target ion in the presence of other interfering ions. researchgate.net It is quantified by determining selectivity coefficients, often using methods like the separate solution method (SSM) or the fixed interference method (FIM). In these experiments, the sensor's response to the target ion is measured in the presence of a constant, physiologically relevant concentration of potential interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺). nih.gov For example, a key challenge for potassium sensors is achieving high selectivity against the much higher extracellular concentration of sodium. acs.org The resulting selectivity coefficient indicates the sensor's preference for the target ion over an interfering one.

Table 2: In Vitro Performance Characteristics of this compound-Based Sensors

| Sensor Target | Sensor Format | Key Parameter | Value | Interfering Ion | Source |

| Histamine | Nanosensor | Dissociation Constant (Kd) | 125 mM | - | mdpi.com |

| pH | Optode | pKa | > 10 | - | nih.gov |

| Potassium (K⁺) | Nanosensor | Selectivity Coefficient (log KpotK,Na) | -1.4 | Sodium (Na⁺) | acs.orgnih.gov |

| Calcium (Ca²⁺) | Nanosensor (LipiDots) | Response Mechanism | Ion-exchange | Na⁺, K⁺, Mg²⁺ | nsf.gov |

Application in Live Cell and In Vivo Imaging Systems

This compound has been successfully integrated into nanosensors for real-time imaging of ion dynamics within living cells and subcellular compartments. mednexus.orgnih.gov For these applications, the sensing components (this compound, an ionophore, and an ion exchanger) are typically encapsulated within a biocompatible nanoparticle matrix, such as poly(styrene)-graft-poly(ethylene oxide) (PS-PEO) nanospheres or lipid-based nanoparticles (Lipidots). nsf.govnih.govnih.gov These "nano-optodes" are small enough to be introduced into cells, enabling the visualization of ion concentrations with high spatial and temporal resolution. nih.gov

A significant application of this compound is in the ratiometric sensing of pH within acidic organelles. nih.govnih.gov For instance, PS-PEO nanospheres containing this compound have been used to measure the pH of endolysosomes. nih.gov The ratiometric response, based on changes in fluorescence intensity at different wavelengths, provides reliable quantification that is independent of probe concentration. nih.gov

Furthermore, this compound has been employed in advanced fluorescence microscopy techniques like Fluorescence Lifetime Imaging (FLIM). FLIM measures the decay lifetime of the fluorophore, which is sensitive to its local environment but independent of its concentration. Researchers have utilized this compound-based nanosensors for FLIM imaging of intracellular Ca²⁺, successfully monitoring its concentration in both mitochondria and lysosomes. mednexus.org These applications demonstrate the utility of this compound as a robust optical transducer for creating sophisticated probes to unravel complex biological processes in situ.

Table 3: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| Chromoionophore I / ETH 5294 | 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine |

| Chromoionophore II / ETH 2439 | 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine |

| This compound / ETH 5350 | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine |

| DOS | bis(2-ethylhexyl) sebacate |

| PVC | Poly(vinyl chloride) |

| TFPB | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate |

| TNPDP | 2,4,6-trinitro-3-pentadecylphenol |

| Nonactin | Ammonium ionophore I |

| THF | Tetrahydrofuran |

| NaTFPB | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate |

| KTFPB | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate |

Research on Diverse Sensing Applications of Chromoionophore Iii Based Systems

Development of Cation-Selective Optical Sensors utilizing Chromoionophore III

The design of cation-selective sensors based on this compound relies on coupling its pH-sensitive response with highly selective, optically silent ion carriers known as ionophores. nih.gov These systems are typically incorporated into a water-immiscible phase, such as a plasticized polymer membrane or nanoparticle matrix, which allows for the selective detection of target cations in aqueous environments. nih.gov

This compound has been integral to the fabrication of sodium-selective optical sensors, or optodes. One innovative architecture involves a plasticizer-free, paper-based platform where the sensing components—this compound, a sodium-selective ionophore (e.g., Sodium Ionophore VI), and an ion exchanger (e.g., potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)—are directly adsorbed onto cellulose (B213188) paper. nih.gov The hydrophobic micro-environment formed by these components enables optical sensing. nih.gov

These paper-based sensors have demonstrated a dynamic range for sodium detection from 10⁻⁴ to 10⁻¹ M. Performance characterization studies have calculated the selectivity of these sensors over other common cations. nih.gov For instance, a significant degree of selectivity for sodium over potassium has been achieved, which is a critical requirement for analyzing biological samples like blood serum where both ions are present. acs.orgnih.gov

| Parameter | Value |

|---|---|

| Dynamic Range | 10⁻⁴ to 10⁻¹ M Na⁺ |

| Selectivity Coefficient over K⁺ (log KoptNa,K) | -1.7 |

This compound is also utilized in sensing systems for potassium ions (K⁺), where it is paired with a potassium-selective ionophore like Valinomycin (B1682140). researchgate.net These components can be trapped within various matrices, such as polaxmer-based micelles or decyl methacrylate, to create nanosensors for photoacoustic or fluorescence imaging. acs.orgmyu-group.co.jp

The primary challenge in potassium sensing is achieving high selectivity against a background of high physiological sodium concentrations. acs.org Research has shown that nanosensors incorporating this compound can respond to potassium concentrations in the range of 1 mM to 100 mM, even in the presence of a large background concentration of 150 mM sodium. acs.org Furthermore, decyl methacrylate-based probes have demonstrated a selectivity for potassium over sodium that is 1,000 times greater. myu-group.co.jp The choice of surfactant in the nanosensor formulation has also been shown to improve the selectivity of potassium sensors by minimizing the interference of competing ions. rsc.org

| Sensing Platform | Key Performance Metric | Reference |

|---|---|---|

| Photoacoustic Nanosensor | Responds to K⁺ (1 mM - 100 mM) in the presence of 150 mM Na⁺ | acs.org |

| Decyl Methacrylate Probe | 1,000 times more selective for K⁺ than Na⁺ | myu-group.co.jp |

The application of this compound has been explored in the development of optical nanosensors for the in vivo detection of histamine (B1213489). mdpi.com The sensing mechanism relies on an ionophore (e.g., nonactin) that can bind histamine, which then triggers the deprotonation of the chromoionophore, causing a change in fluorescence. mdpi.com

Initial research using this compound in these nanosensors demonstrated a clear dose-response to varying histamine concentrations. However, the dissociation constant (Kd) was found to be 125 mM, which is too high for monitoring physiological levels. mdpi.com To optimize the sensor and improve its sensitivity, this compound was replaced with Chromoionophore II, which has a significantly lower pKa (10.2 vs. 12.0 for this compound). This strategic substitution lowered the Kd to 1.9 mM, shifting the sensor's effective detection range to more physiologically relevant concentrations. mdpi.com

Investigations into pH Monitoring and Bio-Interfacial Sensing

As a pH-sensitive dye, this compound is directly applicable to the development of sensors for pH monitoring. Its ratiometric fluorescence properties are particularly advantageous, allowing for more accurate measurements that are less susceptible to fluctuations in sensor concentration or excitation light intensity. researchgate.netnih.gov

This compound has been successfully incorporated into nanoprobes for monitoring pH within living cells. nih.gov These nanosensors can be delivered into cells, such as HeLa cells, and used for fluorescence confocal microscopy to track pH changes in specific organelles like lysosomes. nih.gov The sensing mechanism can involve Fluorescence Resonance Energy Transfer (FRET) between different forms of the chromoionophore molecule. nih.gov By exciting the nanosensor at different wavelengths, the pH response can be analyzed from the ratio of fluorescence emission intensities at two different wavelengths (e.g., 675 nm and 574 nm), providing a quantitative measure of the intracellular pH. nih.gov The use of a protective matrix, such as polyacrylamide in PEBBLE (Probes Encapsulated by Biologically Localized Embedding) nanosensors, shields the dye from interference by cellular components like proteins, making it a viable tool for intracellular studies. myu-group.co.jp

The principles of this compound-based sensing are well-suited for analyzing the pH of physiological fluids. While direct application in sweat sensing is an area of ongoing research, its use in other fluids has been demonstrated. Nanosensors have been successfully used to determine sodium ion concentration in diluted human blood serum. researchgate.net

The interaction between the sensor components and the substrate is critical for performance. In paper-based optodes, the sensing molecules are adsorbed onto the cellulose substrate through intermolecular forces, creating a stable, plasticizer-free sensing environment. nih.gov For sensors based on polymeric membranes or nanoparticles, the components are physically entrapped within a hydrophobic matrix. myu-group.co.jp This matrix not only provides structural support but also governs the diffusion of ions to the sensing molecules and protects the indicator dyes from leaching or interacting with interfering species in the sample, ensuring the sensor's stability and accuracy. myu-group.co.jp

Impact of Lipophilic Electrolytes on Background-Independent pH-Sensing

Conventional ion-selective optical sensors, or optodes, often face a significant limitation: their signal is dependent on the activity of both the target analyte ion and a reference ion from the sample solution. acs.orgnih.gov In the case of pH sensing with chromoionophore-based systems, the optical response is typically influenced by the concentration of background electrolytes. acs.orgnih.gov Recent research has demonstrated that incorporating a lipophilic electrolyte into the polymeric optode membrane can overcome this challenge, enabling the measurement of H⁺ cation activity irrespective of the background electrolyte concentration. acs.orgnih.gov

This approach is based on stabilizing the phase boundary potential between the sensing membrane and the aqueous sample. acs.org The introduction of a moderately lipophilic organic electrolyte into the polymeric membrane suppresses the exchange of other ions across the phase boundary, thereby stabilizing this potential. acs.org As a result, the optical response of the chromoionophore becomes solely dependent on the pH of the sample, rather than a function of two different ion activities. acs.orgnih.gov

Theoretical models and numerical simulations have been successfully used to prove the applicability of this approach. acs.orgnih.gov These models establish a direct correlation between the stability of the interfacial potential and a single-ion optical response. acs.orgnih.gov The predictions from these simulations, which show an optical response largely independent of the background cation concentration, have been validated by experimental data. acs.orgnih.gov Studies using chromoionophore-based optodes doped with various lipophilic electrolytes, including ionic liquids, have confirmed that sensor characteristics like the response range and its median align quantitatively with the theoretical descriptions. acs.orgnih.gov For instance, the use of this compound in such systems has been part of this research, demonstrating a practical path toward background-independent pH measurements.

Explorations of Anion-Selective Sensors Employing this compound Derivatives

This compound and similar pH-sensitive dyes are integral components in the development of optical sensors for various anions. These sensors typically operate based on a carrier-mediated co-extraction equilibrium, where the sensor's response is linked to both the analyte anion and the proton concentration of the sample. nih.gov The fundamental principle involves an ionophore for selective anion recognition and a chromoionophore, like this compound, as the optical signal transducer. nih.gov

The chromoionophore does not bind the target anion directly. Instead, its change in protonation state, which results in a measurable change in absorbance or fluorescence, is indirectly caused by the selective binding of the anion to a dedicated ionophore within the sensing membrane. nih.govnih.gov This mechanism allows for the creation of sensors for a wide array of inorganic and organic anions, including nitrite, chloride, and nitrate. nih.govchimia.ch

Nitrite Detection Research with Specific Ionophores

In the field of nitrite (NO₂⁻) detection, this compound has been utilized in plasticized polymeric membrane optodes. nih.govumich.edu These sensors employ specific, highly selective ionophores to bind nitrite, which in turn modulates the protonation state of the chromoionophore to generate an optical signal. nih.gov Metalloporphyrins and related structures, such as cobalt(III) corroles and rhodium(III) porphyrins, have proven to be effective neutral and charged carrier ionophores for nitrite. nih.govnih.gov

The response mechanism of the anion carrier dictates the optimal composition of the sensing film. nih.gov For a neutral carrier ionophore like a cobalt(III) corrole, the binding of a nitrite anion is coupled with the co-extraction of a proton from the sample solution to maintain charge neutrality within the membrane. nih.gov This extracted proton then protonates the chromoionophore, leading to a change in the membrane's absorbance spectrum. nih.gov The performance of these sensors is highly dependent on the film composition, including the type and amount of chromoionophore and the presence of any lipophilic ionic additives. nih.gov Research has shown that the proton-binding affinity (pKa) of the chromoionophore is a critical factor, with different chromoionophores yielding varied selectivity and sensitivity. nih.gov

Below is a table detailing an example composition of a nitrite-selective optical sensor membrane.

| Component | Role | Typical Concentration (mmol/kg) |

| Poly(vinyl chloride) (PVC) | Polymer Matrix | - |

| o-Nitrophenyl octyl ether (o-NPOE) | Plasticizer | - |

| Cobalt(III) 5,10,15-tris(4-tert-butylphenyl) corrole | Nitrite Ionophore | 20 |

| Chromoionophore I | H⁺-sensitive dye | 10 |

Table 1: Example composition of a polymeric membrane for a nitrite-selective optode. Note: While this example uses Chromoionophore I, similar systems are formulated with this compound. nih.gov

The resulting sensors can exhibit sensitive, fast, and fully reversible responses to nitrite, with selectivity patterns that are significantly different from the Hofmeister series, which is based on anion lipophilicity. nih.gov This demonstrates that the selectivity is governed by the specific interaction between the ionophore and the nitrite anion. nih.govnih.gov

Design Principles for Anion Sensing via Co-extraction

The primary design principle for anion-selective optodes using a chromoionophore like this compound is the co-extraction mechanism. nih.govchimia.ch This process involves the simultaneous transfer of the target anion and a proton from the aqueous sample phase into the lipophilic sensor membrane phase. nih.govnih.gov

This sensing scheme relies on several key components embedded within a hydrophobic polymer matrix:

Chromoionophore: A lipophilic pH indicator, such as this compound, that changes its optical properties (e.g., color or fluorescence) upon protonation or deprotonation. nih.gov

Polymer Matrix and Plasticizer: Typically a material like poly(vinyl chloride) (PVC) and a plasticizer (e.g., o-NPOE) that create a water-immiscible phase to dissolve the active components. nih.gov

The process can be summarized as follows:

The sensor membrane is in contact with the aqueous sample containing the target anion.

The neutral ionophore (L) at the membrane surface binds the target anion (A⁻).

To maintain charge neutrality within the hydrophobic membrane, a proton (H⁺) from the sample is co-extracted along with the anion.

This extracted proton protonates the deprotonated form of the chromoionophore (C) to its protonated form (CH⁺).

This equilibrium can be represented as: L(org) + A⁻(aq) + H⁺(aq) + C(org) ⇌ [LA]⁺(org) + CH⁺(org)

The change in the concentration ratio of the protonated to deprotonated chromoionophore ([CH⁺]/[C]) results in a measurable optical signal that is proportional to the activity of the target anion in the sample. nih.gov Therefore, the chromoionophore acts as an indirect reporter for the anion recognition event facilitated by the selective ionophore. nih.govnih.gov

Innovations, Challenges, and Future Research Directions for Chromoionophore Iii

Rational Design and Synthesis of Novel Chromoionophore III Analogues

The performance of this compound-based sensors is intrinsically linked to the molecular structure of the chromoionophore itself. Consequently, significant research efforts have been directed towards the rational design and synthesis of novel analogues with enhanced properties. These endeavors aim to fine-tune the sensor's characteristics for specific applications, improve its robustness, and expand its analytical capabilities.

Strategies for Tunable Basicity (pKa) and Extended Spectral Sensitivity (e.g., Near-Infrared)

The basicity (pKa) of a chromoionophore is a critical parameter that dictates the sensor's working range. psu.edu Modifying the pKa allows for the customization of sensors for different pH environments. psu.edursc.org For instance, researchers have successfully synthesized oxazinoindoline dyes with a range of basicities by making strategic structural modifications. acs.orgacs.orgnih.gov This allows for the development of sensors tailored for specific applications, from acidic to alkaline conditions. acs.orgacs.org

Furthermore, extending the spectral sensitivity of chromoionophores into the near-infrared (NIR) region is highly desirable. oup.com The NIR window (greater than 750 nm) offers several advantages for optical sensing, including reduced interference from biological samples and the availability of inexpensive solid-state light sources and detectors. oup.comhamamatsu.com One approach to achieve this is by designing donor-acceptor chromophores. For example, a dicyanovinylindane incorporating a merocyanine-type chromoionophore has been synthesized, exhibiting cation-responsive spectral changes in the NIR. oup.comoup.com Another strategy involves the use of oxazinoindoline dyes, which can be engineered to have tunable absorption bands extending into the NIR. acs.orgnih.gov

| Chromoionophore Analogue | Strategy | Outcome |

| Oxazinoindoline Dyes | Rational design of molecular structure | Tunable pKa values and absorption bands extending to the near-infrared. acs.orgacs.orgnih.gov |

| Dicyanovinylindane-merocyanine | Donor-acceptor chromophore design | Cation-responsive spectral sensitivity in the near-infrared range. oup.comoup.com |

Covalent Immobilization Techniques for Enhanced Sensor Lifetime and Stability

A significant challenge in the long-term use of optical sensors is the leaching of the chromoionophore and other components from the sensing membrane. google.com Covalent immobilization of the chromoionophore onto the polymer matrix offers a robust solution to this problem, leading to enhanced sensor lifetime and stability. google.comrsc.orgresearchgate.netresearchgate.net

Several techniques have been explored for covalent attachment. One method involves the synthesis of polymerizable chromoionophore derivatives that can be incorporated into the polymer backbone during polymerization. google.comresearchgate.net For instance, Nile Blue derivatives have been modified with polymerizable acrylic groups for this purpose. google.com Another approach is to graft the chromoionophore onto a pre-existing polymer with reactive sites. google.com The use of plasticizer-free polymers like polyacrylates and polymethacrylates in conjunction with covalent attachment further improves sensor longevity. researchgate.net These strategies have been shown to produce sensors with reproducible responses and extended operational lifetimes. rsc.org

Development of Photoswitchable and Solvatochromic Chromoionophores

The development of photoswitchable and solvatochromic chromoionophores represents a significant advancement in sensor technology, enabling novel sensing modalities. Photoswitchable chromoionophores, such as those based on spiropyran, can have their pKa altered by light, allowing for photodynamic sensing. unige.ch This introduces an additional level of control over the sensor's response.

Solvatochromic dyes, on the other hand, change their optical properties based on the polarity of their environment. mdpi.comrsc.orghkust.edu.hknih.gov This property can be harnessed to create pH-independent optical sensors. mdpi.comnih.gov In such systems, the binding of an analyte to an ionophore can trigger a change in the local polarity, which is then reported by the solvatochromic dye. mdpi.com This approach effectively decouples the sensor response from the sample's pH, a major advantage in many applications. mdpi.comnih.gov

Synthesis of Ion-Selective Chromoionophores (e.g., Cesium-Selective Calixarene-Based)

While this compound itself is primarily a pH indicator, it can be incorporated into sensing schemes that are highly selective for specific ions. A more direct approach involves the synthesis of chromoionophores that are inherently ion-selective. This is often achieved by integrating a selective ion-binding motif, such as a calixarene, directly into the chromoionophore structure.

For example, a novel azo-pyridyl calix researchgate.netarene has been synthesized that demonstrates remarkable selectivity for cesium ions. researchgate.netniscpr.res.inniscpr.res.in This compound exhibits a significant bathochromic shift (a shift to longer wavelengths) of 119 nm upon binding with cesium, with minimal interference from other alkali and alkaline earth metal ions. researchgate.netniscpr.res.inniscpr.res.in Such ion-selective chromoionophores hold great promise for the development of highly specific optical sensors for a range of target analytes. researchgate.netacs.org

| Ion-Selective Chromoionophore | Target Ion | Key Feature |

| Azo-pyridyl calix researchgate.netarene | Cesium (Cs+) | Large bathochromic shift (119 nm) upon Cs+ binding. researchgate.netniscpr.res.inniscpr.res.in |

Addressing Performance Limitations in this compound-Based Sensing

Despite the versatility of this compound, sensors based on this compound face certain performance limitations. Addressing these challenges is crucial for expanding their practical applicability and ensuring reliable measurements in complex samples.

Strategies to Mitigate pH Cross-Sensitivity and Enhance Chemical Selectivity

A primary challenge for many ion-selective optical sensors based on chromoionophores is their inherent cross-sensitivity to pH. rsc.orgresearchgate.netunige.ch Since the optical signal is generated by the protonation/deprotonation of the chromoionophore, any change in the sample's pH can interfere with the measurement of the target analyte. rsc.orgunige.ch

Several strategies have been developed to mitigate this issue. One of the most effective is the use of solvatochromic dyes as signal transducers, as discussed previously. mdpi.comnih.gov By responding to changes in local polarity rather than pH, these dyes can provide a pH-independent sensor response. mdpi.comnih.gov Another approach involves the careful design of the sensing mechanism to minimize the influence of pH. researchgate.net

Approaches to Overcome Optical Background Interference (e.g., Autofluorescence, Light Scattering)

Optical sensors utilizing this compound can be susceptible to interference from background signals, primarily autofluorescence and light scattering, which can obscure the desired analytical signal and reduce sensor accuracy. nih.govresearchgate.net Autofluorescence originates from endogenous fluorescent molecules within a sample, such as collagen and riboflavin, which can emit light in the same spectral region as the chromoionophore. southernbiotech.com Light scattering, on the other hand, is caused by suspended particles or sample turbidity.

Several strategies are being explored to mitigate these interferences:

Fluorophore Selection and Spectral Distinction: A primary approach is to select fluorophores that are spectrally distinct from the autofluorescence background. southernbiotech.com Since autofluorescence is often more prominent in the blue-green spectral region, employing dyes that operate in the far-red or near-infrared can significantly reduce this interference. southernbiotech.comfluorofinder.com While this compound has emission peaks around 570 nm and 670 nm, careful selection of excitation and emission wavelengths can help to minimize the impact of autofluorescence. google.com

Microscope and Detector Optimization: Advanced microscopy techniques offer instrumental solutions. By precisely tuning the excitation and emission wavelengths using a white light laser and a spectral detector, it is possible to spectrally unmix the chromoionophore's signal from the autofluorescence background. microscopyfocus.com

Sample Treatment: Pre-treatment of biological samples can also be effective. For instance, perfusing tissue with phosphate-buffered saline can remove red blood cells, a source of heme-related autofluorescence. southernbiotech.com In some cases, chemical treatments with agents like sodium borohydride (B1222165) can reduce fixative-induced autofluorescence. southernbiotech.comfluorofinder.com

Computational Correction: When experimental elimination of autofluorescence is not feasible, computational methods can be employed. This involves capturing the autofluorescence signal from an unstained control sample and then subtracting this "spectral fingerprint" from the images of the labeled samples. microscopyfocus.com

Research into Improving Detection Limits and Response Times

The performance of this compound-based sensors is often characterized by their limit of detection (LOD) and response time. The LOD is influenced by factors such as instrumental noise and the sensitivity of the chromoionophore to the analyte. annualreviews.org Response times are typically governed by the diffusion of ions into the sensor's matrix. annualreviews.org

Current research focuses on several avenues for improvement:

Chromoionophore Concentration and pKa: The concentration of the chromoionophore within the sensor membrane can be optimized to improve the detection limit without sacrificing sensitivity. unizar.es The intrinsic properties of the chromoionophore, such as its pKa value, also play a crucial role. For instance, replacing this compound (pKa ~13.4) with Chromoionophore II (pKa ~10.2) in histamine (B1213489) sensors led to a significant improvement in the dissociation constant (Kd) from 125 mM to 1.9 mM, enabling detection at much lower concentrations. mdpi.com

Sensor Miniaturization: Reducing the size of the sensor, for example, by creating microspheres, can dramatically enhance response times. nih.gov Unlike larger optode films that may require long equilibration times, microspheres have a much larger surface area-to-volume ratio, facilitating faster diffusion and equilibration with the sample. nih.gov For lead detection, microsphere-based sensors achieved equilibrium in approximately 3 minutes for concentrations at and above 5 x 10⁻⁸ M, and within 15 minutes at the detection limit of 3 x 10⁻⁹ M. nih.gov

Dynamic and Exhaustive Exchange Readouts: Moving beyond traditional equilibrium-based measurements, dynamic readout methods, where the rate of signal change is proportional to the analyte concentration, can theoretically lead to much faster response times. annualreviews.org Another approach is the exhaustive exchange method, where the sensor depletes the analyte from a small, defined sample volume, allowing for an absolute measurement that can be calibration-free. annualreviews.org

Covalent Immobilization: Covalently attaching the ionophore to the polymer backbone of the sensor can improve the lower detection limit by minimizing ion fluxes that are not related to the analyte. researchgate.net

Minimizing Dye Leakage and Sensor Component Leaching

The long-term stability and biocompatibility of optical sensors are critically dependent on preventing the leakage of the chromoionophore and other components from the sensor matrix into the sample. google.comacs.org Leaching can lead to a loss of sensor signal over time, potential contamination of the sample, and in the case of in-vivo applications, cytotoxicity. google.comdiva-portal.org

Key strategies to address this challenge include:

Increasing Lipophilicity: A primary method to prevent leaching is to use highly lipophilic sensor components. google.com this compound is itself a lipophilic dye, which helps to retain it within the hydrophobic sensor matrix. rsc.orggoogle.com Similarly, using highly lipophilic plasticizers and ionophores is crucial. However, there is a balance to be struck, as excessively lipophilic components can sometimes negatively impact sensor response. acs.org

Covalent Attachment: A more robust solution is the covalent immobilization of the chromoionophore and other sensing components onto the polymer matrix. google.com This creates a more permanent bond, significantly reducing the potential for leaching, even in lipophilic samples or over extended use. google.com This approach has been shown to improve the lifetime of sensors and is particularly important for in-vivo applications to prevent inflammatory responses. google.com

Optimized Polymer Matrices: The choice of polymer and plasticizer is critical. For instance, in the development of a chromium (VI) sensor, a composition of 10% dioctyl phthalate (B1215562) (DOP) and 49% cellulose (B213188) triacetate (CTA) was found to provide good stability and flexibility while minimizing chromophore leaching. rsc.org

Surfactant-Free Emulsions: In the case of nanosensors, it has been shown that hydrophobic solvatochromic dyes can be used to create stable emulsions without the need for additional surfactants. acs.org This simplifies the fabrication process and can lead to improved sensor performance due to larger stability constants for the ionophores in a less polar environment. acs.org

Integration with Advanced Materials and Technologies

The integration of this compound with advanced materials and fabrication techniques is paving the way for next-generation sensing devices with enhanced capabilities.

Hybrid Systems with Upconverting Nanoparticles and Quantum Dots

To further enhance sensitivity and overcome background interference, this compound is being integrated into hybrid systems with nanomaterials like upconverting nanoparticles (UCNPs) and quantum dots (QDs). nih.govresearchgate.net

Quantum Dots (QDs): QDs are semiconductor nanocrystals with size-tunable, narrow, and symmetric emission spectra. google.com In one sensor design, QDs act as a light source, and the chromoionophore functions as a quencher. The analyte concentration modulates the absorbance of the chromoionophore, which in turn affects the fluorescence of the QDs through Förster Resonance Energy Transfer (FRET). google.comnih.gov This ratiometric approach provides a built-in reference signal, improving the accuracy of the measurement. nih.gov For example, a potassium-selective nanosensor has been developed using two types of QDs and a non-fluorescent chromoionophore, where the FRET interactions between the QDs and the chromoionophore are modulated by the potassium concentration. nih.gov

Upconverting Nanoparticles (UCNPs): UCNPs are materials that can convert lower-energy near-infrared (NIR) light to higher-energy visible light. This anti-Stokes emission is a rare phenomenon in nature, virtually eliminating autofluorescence and light scattering from the sample, which are typically excited by higher-energy light. nih.govresearchgate.net By coupling UCNPs with a chromoionophore, it is possible to create highly sensitive sensors with an excellent signal-to-noise ratio. nih.gov

Advanced Fabrication for Wearable and Decentralized Sensing Devices

There is a growing demand for wearable and decentralized sensors for applications in personal health monitoring and environmental analysis. rsc.org this compound is being incorporated into these devices through advanced fabrication techniques.

Inkjet Printing on Fabrics: Researchers have successfully used inkjet printing to deposit this compound-based inks onto fabrics like polyester-spandex to create wearable colorimetric pH sensors. rsc.org This method allows for the precise and reproducible fabrication of sensors directly onto clothing, eliminating the need for a separate plasticized polymer matrix and improving the response time by facilitating the spread of aqueous samples like sweat. rsc.org Such fabric-based optodes have shown good sensitivity and reversibility for detecting pH changes in the physiological range of sweat. rsc.orgrsc.org

Nanosensor Fabrication: For in-vivo applications, this compound can be encapsulated within polymer nanoparticles to create injectable nanosensors. semanticscholar.orgmdpi.com These nanosensors, typically composed of a plasticized polymer core containing the sensing components and a biocompatible hydrophilic shell, can be used for real-time monitoring of analytes within the body. semanticscholar.orgmdpi.com

Exploration of Luminescence Decay Time Measurements

An alternative to traditional intensity-based measurements is the use of luminescence decay time. nih.govresearchgate.net This method measures the time it takes for the luminescence of a probe to decay after excitation. A key advantage of this approach is that the decay time is an intrinsic property of the fluorophore and is generally independent of the probe concentration, light scattering, and fluctuations in the light source intensity. nih.govresearchgate.net This makes it a more robust and reliable measurement technique, particularly for complex samples. Research is ongoing to apply luminescence decay time measurements to this compound and other indicator dyes to develop more accurate and interference-free optical sensors. nih.govresearchgate.net

Surface Modification of Nanoprobes for Targeted Cellular Imaging

The application of this compound in cellular imaging has been significantly advanced through its incorporation into nanoprobe platforms, such as nanosensors and nano-optodes. A critical aspect of developing these nanoprobes is the strategic modification of their surfaces. Surface modification serves multiple essential purposes: it enhances biocompatibility, prevents the sensor components from leaking, improves stability in biological media, and, most importantly, enables targeted delivery to specific cells or subcellular compartments. nih.govresearchgate.net This targeted approach is crucial for investigating molecular interactions and ion concentrations in precise locations within a complex biological environment. nih.gov

The general structure of these nanoprobes involves encapsulating this compound, along with a selective ionophore and other necessary components, within a polymer matrix. myu-group.co.jp The surface of this matrix can then be engineered. A common and effective strategy is the attachment of polyethylene (B3416737) glycol (PEG), a process known as PEGylation. nih.govgoogle.com PEG coatings render the nanoparticles more water-soluble, reduce non-specific binding to proteins, and can prolong their circulation time in vivo. nih.govnih.gov Beyond simply improving biocompatibility, these surface modifiers can act as a linker for attaching specific targeting moieties. google.com

Targeted cellular imaging is achieved by conjugating ligands—such as peptides, antibodies, or small molecules—to the nanoprobe's surface. nih.govfrontiersin.org These ligands are chosen for their high affinity to specific receptors that are overexpressed on the surface of target cells or organelles. For instance, a peptide that binds to the VCAM-1 receptor could be used to guide the nanoprobe to activated endothelial cells in atherosclerotic plaques. frontiersin.org Similarly, peptides like melittin (B549807) can be incorporated onto the sensor surface to facilitate the release of the nanoprobe from endosomes into the cytosol, allowing for the measurement of cytosolic ion concentrations. google.com The high surface-to-volume ratio of nanoparticles is particularly advantageous, as it allows for the attachment of multiple targeting ligands, enhancing the avidity and specificity of the probe. nih.govfrontiersin.org

Recent research has demonstrated the practical application of these principles. For example, nanoprobes based on a poly(styrene)-graft-poly(ethylene oxide) (PS-PEO) matrix containing this compound have been used to measure pH within the lysosomes of HeLa cells. nih.govnih.gov In this case, the PEO component of the polymer itself aids in biocompatibility and cellular uptake. Another approach involves using zwitterionic surfactants as a surface coating to improve antifouling properties and performance. rsc.org Furthermore, to overcome the common issue of dye leakage from the nanoparticle matrix, strategies involving the covalent attachment of the chromoionophore or other dye molecules to the nanoparticle surface are being explored. researchgate.net

The table below summarizes various surface modification strategies and their intended functions for nanoprobes, including those utilizing this compound.

| Modification Strategy | Modifier Example | Primary Purpose | Mechanism/Application Example | Citation(s) |

| Biocompatibility/Antifouling | Polyethylene Glycol (PEG) | Reduce non-specific protein binding, enhance colloidal stability, increase in vivo half-life. | Coating the surface of a polymer matrix to shield it from opsonization and aggregation. | nih.govgoogle.com |

| Zwitterionic Surfactants | Improve antifouling properties and sensor performance in biological media. | Used as a surface coating during nanoprobe fabrication to prevent biofouling. | rsc.org | |

| Targeted Delivery | Peptides (e.g., VCAM-1 targeting peptide) | Direct nanoprobes to specific cell types or tissues. | Conjugation to the nanoprobe surface to bind to receptors overexpressed on target cells (e.g., in atherosclerosis). | frontiersin.org |

| Antibodies | Provide high-specificity targeting to cell surface antigens. | Attachment to the nanoparticle surface for targeted cancer cell imaging. | nanomedicine-rj.com | |

| Enhanced Cellular Uptake | Cell-Penetrating Peptides (e.g., Melittin) | Facilitate entry into the cell and escape from endosomes. | Incorporation onto the nanoprobe surface to disrupt the endosomal membrane and release the sensor into the cytosol. | google.com |

| Polyethylenimine (PEI) | Improve cellular uptake through electrostatic interactions. | Coating upconversion nanoparticles to create a positive surface charge, facilitating interaction with the cell membrane. | mdpi.com | |

| Component Immobilization | Covalent Linkage | Prevent leakage of the chromoionophore or other sensor components from the matrix. | Chemically attaching dye molecules to the surface of organosilica nanospheres via click chemistry. | researchgate.net |

By tailoring the surface chemistry of nanoprobes, researchers can design sophisticated tools based on this compound for precise and reliable spatiotemporal mapping of ion concentrations within living cells, offering invaluable insights into cellular physiology and disease pathology.

Q & A

Q. What are the key spectroscopic methods for characterizing Chromoionophore III’s ion-binding behavior?

this compound’s ion selectivity and binding affinity are typically analyzed via UV-Vis spectroscopy, fluorescence spectroscopy, and potentiometric titration. For example, UV-Vis absorption shifts (e.g., λmax changes) upon ion complexation can quantify binding constants . Potentiometric methods using ion-selective electrodes (ISEs) validate ion selectivity in aqueous solutions, while fluorescence quenching studies assess dynamic responses to trace metal ions . Ensure calibration with control ionophores and buffer systems (e.g., HEPES or TRIS) to minimize pH interference.

Q. How to design a controlled experiment to evaluate this compound’s stability under varying pH conditions?

Prepare buffered solutions across a pH range (e.g., 4–10) and monitor this compound’s spectral stability over time. Use UV-Vis spectroscopy to track absorbance changes, and correlate with potentiometric data to distinguish pH-driven degradation from reversible protonation effects. Include inert ionophores (e.g., valinomycin) as negative controls to isolate pH-specific behavior . Document degradation products via HPLC-MS if unexpected spectral shifts occur .

Q. What protocols ensure reproducibility in synthesizing this compound-based ion-selective sensors?

Follow a stepwise approach: (1) Optimize the polymer matrix (e.g., PVC or silicone rubber) for ionophore embedding; (2) Standardize plasticizer-to-ionophore ratios (e.g., 1:2 for high mobility); (3) Validate sensor performance using Nernstian slope calculations (59 mV/decade for monovalent ions). Cross-check with published synthetic routes and characterize intermediates via <sup>1</sup>H NMR to confirm purity .

Advanced Research Questions

Q. How to resolve contradictory data between this compound’s theoretical binding models and experimental results?

Discrepancies often arise from competing ions or solvent polarity effects. Use computational modeling (e.g., density functional theory) to predict binding energies and compare with experimental potentiometric data. Adjust models by incorporating solvation parameters or ion-pairing constants. Validate with extended X-ray absorption fine structure (EXAFS) spectroscopy to probe local ion coordination environments . If contradictions persist, re-evaluate assumptions about ionophore mobility in the matrix .

Q. What strategies optimize this compound’s selectivity for divalent cations in complex biological matrices?